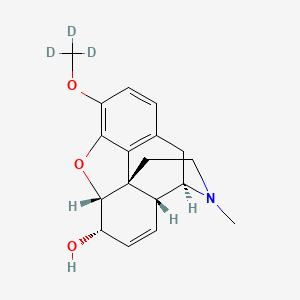
O-Trideuteromethyl Codeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Trideuteromethyl Codeine is a deuterated analog of codeine, where three hydrogen atoms in the methyl group attached to the oxygen atom are replaced with deuterium. This modification is often used in medicinal chemistry to study the pharmacokinetics and metabolic pathways of codeine, as deuterium can provide insights into the stability and behavior of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Trideuteromethyl Codeine typically involves the incorporation of a trideuteromethyl group into the codeine molecule. One common method is the use of deuterated methylating agents such as deuterated dimethyl sulfate or deuterated methyl iodide. The reaction is usually carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: O-Trideuteromethyl Codeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trideuteromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
O-Trideuteromethyl Codeine has a wide range of applications in scientific research:
Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical reactivity.
Biology: The compound helps in understanding metabolic pathways and enzyme interactions.
Medicine: It is used in pharmacokinetic studies to investigate the stability and behavior of codeine in the body.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug formulations
Wirkmechanismus
The mechanism of action of O-Trideuteromethyl Codeine is similar to that of codeine. It acts as an agonist at opioid receptors, particularly the mu-opioid receptors, which are involved in pain modulation and relief. The deuterium substitution can affect the metabolic stability and half-life of the compound, potentially leading to altered pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Codeine: The non-deuterated analog of O-Trideuteromethyl Codeine.
Morphine: Another opioid analgesic with a similar structure but different pharmacokinetic properties.
Oxycodone: A semi-synthetic opioid with a different substitution pattern on the morphinan skeleton.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in medicinal chemistry and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(trideuteriomethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i2D3 |
InChI-Schlüssel |
OROGSEYTTFOCAN-HVBCWZBPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
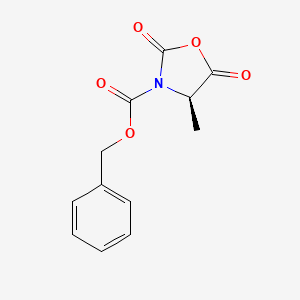
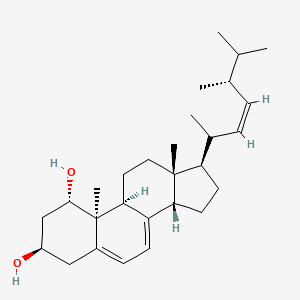
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
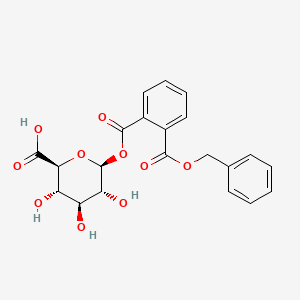
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
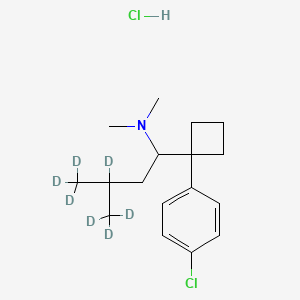
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

